2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide
CAS No.: 556779-59-0
Cat. No.: VC6687471
Molecular Formula: C16H11F3N2O4S
Molecular Weight: 384.33
* For research use only. Not for human or veterinary use.
![2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide - 556779-59-0](/images/structure/VC6687471.png)
Specification
CAS No. | 556779-59-0 |
---|---|
Molecular Formula | C16H11F3N2O4S |
Molecular Weight | 384.33 |
IUPAC Name | N-[4-(trifluoromethyl)phenyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
Standard InChI | InChI=1S/C16H11F3N2O4S/c17-16(18,19)10-5-7-11(8-6-10)20-14(22)9-21-15(23)12-3-1-2-4-13(12)26(21,24)25/h1-8H,9H2,(H,20,22) |
Standard InChI Key | PRHCOFFTNPTOMS-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
Core Architecture
The molecule integrates three key domains:
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A 1,2-benzothiazole ring system oxidized to a 1,1-dioxido-3-oxo configuration, enhancing electrophilicity .
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An acetamide bridge at position 2 of the benzothiazole, providing conformational flexibility.
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A 4-(trifluoromethyl)phenyl group attached to the acetamide nitrogen, introducing steric bulk and lipophilicity .
Table 1: Key Structural Parameters
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₆H₁₁F₃N₂O₄S | |
Molar Mass | 384.33 g/mol | |
Benzothiazole Oxidation | 1,1-Dioxido-3-oxo | |
Substituent | 4-(Trifluoromethyl)phenyl |
The sulfone group at position 1 and ketone at position 3 create a polarized electronic environment, facilitating nucleophilic attacks at the acetamide carbonyl .
Synthetic Methodologies
Bench-Scale Synthesis
A four-step route has been documented for analogous N-(substituted phenyl)acetamides :
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Benzothiazole Formation: Cyclocondensation of o-aminothiophenol with α-keto acids under acidic conditions yields the 1,2-benzothiazol-3-one core .
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Sulfonation: Treatment with m-chloroperbenzoic acid (mCPBA) oxidizes the thiazole sulfur to a sulfone group .
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Acetamide Coupling: Reaction with 2-bromoacetyl bromide in acetonitrile/TEA introduces the acetamide moiety .
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Trifluoromethylation: Ullmann-type coupling with 4-iodotrifluoromethylbenzene installs the aromatic substituent .
Critical Reaction Parameters:
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Oxidation Efficiency: mCPBA achieves >95% sulfone conversion at 0°C in dichloromethane .
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Coupling Yield: Pd(PPh₃)₄ catalyzes the trifluoromethylation with 82% isolated yield .
Physicochemical Profile
Solubility and Stability
Preliminary data from structural analogs suggest:
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Aqueous Solubility: <0.1 mg/mL due to the trifluoromethyl group's hydrophobicity .
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Thermal Stability: Decomposition onset at 218°C (DSC), attributed to sulfone group lability .
Spectroscopic Signatures
FT-IR (KBr):
¹H NMR (500 MHz, CDCl₃):
Comparative Analysis with Structural Analogs
Table 2: Structure-Activity Relationships
The sulfone group proves critical for target engagement, while the CF₃ moiety optimizes pharmacokinetic properties .
Challenges and Future Directions
Synthetic Bottlenecks
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Trifluoromethyl Coupling: Requires expensive Pd catalysts (25 mol% typical) .
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Sulfone Oxidation: Generates stoichiometric m-chlorobenzoic acid waste .
Application Horizons
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